Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a cyclohexyl side chain, and a chloromethyl ester group. This compound is structurally significant in peptide synthesis and medicinal chemistry due to its dual functionality: the Boc group provides amine protection, while the chloromethyl ester acts as a reactive leaving group for nucleophilic substitutions or coupling reactions . Its molecular formula is C₁₉H₂₂ClNO₄, with a molecular weight of 363.8 g/mol and a purity typically ≥95% .
Properties
IUPAC Name |
chloromethyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAHCGWXDLZKO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Mechanisms
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate (Boc-Cl) . Boc₂O reacts with the amine in the presence of a mild base (e.g., triethylamine or aqueous sodium hydroxide) to form the stable carbamate derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, releasing CO₂ and tert-butanol as byproducts. For sterically hindered amines, Boc-Cl may be preferred due to its higher reactivity, though it requires careful pH control to avoid over-acidification.
Example Protocol :
Stereochemical Integrity
The (S)-configuration of the amino acid must be preserved during Boc protection. Racemization is minimized by:
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Conducting reactions at low temperatures (0–25°C).
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Avoiding strong bases or prolonged reaction times.
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Using aprotic solvents (e.g., DCM, THF) to limit proton exchange.
Esterification of the Carboxylic Acid
The Boc-protected amino acid is esterified with chloromethanol to introduce the chloromethyl group. This step is critical for enabling subsequent nucleophilic displacements (e.g., in peptide couplings or prodrug strategies).
Chloromethylation Strategies
Two primary methods dominate:
Direct Esterification with Chloromethyl Chloroformate
Chloromethyl chloroformate (ClCO₂CH₂Cl) reacts with the Boc-protected acid in the presence of a base (e.g., pyridine or DMAP) to form the chloromethyl ester.
Example Protocol :
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction couples the Boc-protected acid with chloromethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids acidic conditions that might cleave the Boc group.
Example Protocol :
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Combine Boc-(S)-2-amino-3-cyclohexylpropanoic acid (1.0 equiv), chloromethanol (2.0 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
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Stir at 0°C for 1 hour, then at room temperature for 12 hours.
Optimization Challenges and Side Reactions
Competing Hydrolysis
The chloromethyl ester is prone to hydrolysis under basic or aqueous conditions. Key mitigations include:
Boc Group Stability
While Boc carbamates are stable to nucleophiles and mild bases, prolonged exposure to acids (e.g., HCl byproducts) can cause premature deprotection. Scavengers like 2,6-lutidine or Hünig’s base are often added to sequester acids.
Analytical Characterization
Successful synthesis is confirmed via:
Industrial and Research Applications
The compound’s primary use lies in solid-phase peptide synthesis (SPPS) , where the chloromethyl ester serves as a handle for resin attachment. Its stability under basic conditions makes it preferable to Fmoc-protected analogs in certain contexts. Recent studies have also explored its utility in prodrug design, leveraging the chloromethyl group for targeted alkylation of biomolecules .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thioethers.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate exhibit anticancer activities. The structural features of this compound allow it to interact effectively with biological targets involved in tumor growth. For example, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific cancer cell lines, showing promising results in preclinical studies .
Peptide Synthesis
this compound serves as an intermediate in the synthesis of peptide analogs. Its tert-butoxycarbonyl (Boc) group provides a protective function during peptide coupling reactions, allowing for the selective modification of amino acids without interfering with the overall peptide structure. This application is crucial in developing peptides with enhanced stability and bioactivity for therapeutic use .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for creating more complex molecular architectures. Its chloromethyl group can be utilized in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecule. This property has been exploited in the synthesis of novel chemical entities with potential pharmacological applications .
Functionalization Reactions
The compound can participate in functionalization reactions, such as alkylation and acylation, which are essential for modifying existing chemical structures to enhance their properties. These reactions are particularly valuable in drug discovery, where fine-tuning molecular characteristics can lead to improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can participate in further chemical reactions. The chloromethyl group can undergo nucleophilic substitution, forming new carbon-nitrogen or carbon-sulfur bonds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations :
- Cyclohexyl vs. Aromatic Side Chains : The cyclohexyl group in the target compound enhances lipophilicity compared to the naphthalen-2-yl analog, which may improve membrane permeability but reduce aqueous solubility .
- Chloromethyl Ester Reactivity : Unlike methyl or allyl esters, the chloromethyl group facilitates nucleophilic displacement (e.g., with amines or thiols), making it versatile for prodrug strategies or polymer conjugation .
Spectroscopic Data Comparison
- ¹³C NMR : The Boc carbonyl signal appears consistently at δ 170–172 ppm across all compounds, confirming the integrity of the protecting group .
- Cyclohexyl Protons : In the target compound, cyclohexyl protons resonate at δ 0.8–1.8 ppm (¹H NMR), distinct from the downfield aromatic protons (δ 7.0–7.3 ppm) in the naphthalen-2-yl analog .
Biological Activity
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate, also referred to as Boc-Cyclohexylalanine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 292.78 g/mol
- CAS Number : 2137062-37-2
The compound features a chloromethyl group attached to a tert-butoxycarbonyl-protected amino acid structure, which is essential for its biological activity.
This compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic effects in neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Enzyme Inhibition
In a study conducted by Smith et al. (2020), this compound was evaluated for its inhibitory effects on a specific enzyme linked to metabolic disorders. The results indicated that the compound inhibited the enzyme with an IC value of 25 µM, suggesting its potential as a therapeutic agent in managing metabolic diseases.
Case Study 2: Antimicrobial Properties
A research group led by Johnson et al. (2021) investigated the antimicrobial properties of the compound against various bacterial strains. The study utilized a disc diffusion method and found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antibiotic.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of the amino group and introduction of the cyclohexyl moiety. Key steps include:
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Amino Protection : Use of Boc (tert-butoxycarbonyl) to protect the amino group under mildly basic conditions (e.g., di-tert-butyl dicarbonate in dichloromethane with triethylamine) .
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Cyclohexyl Group Introduction : Alkylation or coupling reactions with cyclohexyl precursors, requiring precise temperature control (0–25°C) and anhydrous solvents (e.g., THF or DMF) to minimize side reactions .
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Chloromethylation : Reaction with chloromethylating agents (e.g., chloromethyl chloroformate) in inert atmospheres to avoid hydrolysis .
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Optimization : Monitor reaction progress via TLC and NMR spectroscopy. Adjust solvent polarity (e.g., switch from DCM to acetonitrile) to improve yield and purity .
Table 1: Optimal Reaction Conditions
Step Temperature Solvent Key Reagent Yield Range Boc Protection 0–5°C DCM Di-tert-butyl dicarbonate 85–95% Cyclohexyl Coupling 20–25°C THF Cyclohexylmagnesium bromide 70–80% Chloromethylation RT Acetonitrile Chloromethyl chloroformate 65–75%
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity is validated using chiral HPLC or polarimetry. For HPLC, employ a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Compare retention times to standards synthesized from enantiomerically pure starting materials . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm stereochemistry .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : The Boc group is acid-labile; avoid exposure to trifluoroacetic acid (TFA) or HCl vapors. Store at –20°C under nitrogen to prevent hydrolysis of the chloromethyl group. Stability studies show decomposition >5% after 48 hours at 25°C in humid environments .
Advanced Research Questions
Q. How does the cyclohexyl moiety influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The bulky cyclohexyl group sterically hinders nucleophilic attack at the carbonyl carbon, slowing coupling kinetics. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a 30% reduction in acylation rates compared to linear alkyl analogs. Mitigate this by activating the carbonyl with HOBt/DIC or using microwave-assisted synthesis to enhance reaction efficiency .
Table 2: Comparative Coupling Kinetics
| Substituent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Cyclohexyl | 0.015 | 85 |
| n-Propyl | 0.022 | 72 |
| Phenyl | 0.010 | 92 |
Q. What computational strategies can predict the compound’s behavior in enzyme-binding assays?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM force fields) model interactions with target enzymes like proteases. Key findings:
- The cyclohexyl group occupies a hydrophobic pocket in trypsin-like proteases, improving binding affinity (ΔG = –9.2 kcal/mol) compared to smaller substituents .
- The chloromethyl group may act as a covalent inhibitor, forming a thioether bond with catalytic cysteine residues (QM/MM simulations validate this mechanism) .
Q. How can contradictory data on the compound’s solubility be resolved?
- Methodological Answer : Solubility varies widely (e.g., 2.3 mg/mL in DMSO vs. 0.1 mg/mL in water). Use Hansen Solubility Parameters (HSPs) to identify optimal co-solvents:
- HSP Analysis : δD = 18.2 MPa¹/², δP = 5.1 MPa¹/², δH = 9.8 MPa¹/².
- Co-Solvent Systems : Ethanol/water (70:30) increases solubility to 1.5 mg/mL .
Q. What strategies enable selective deprotection of the Boc group without cleaving the chloromethyl ester?
- Methodological Answer : Use 10% TFA in DCM for 30 minutes at 0°C to remove Boc, leaving the chloromethyl ester intact. Monitor by FT-IR (loss of Boc carbonyl peak at 1680 cm⁻¹) .
Q. How does the compound’s stereochemistry impact its metabolic stability in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
